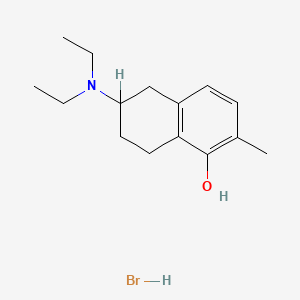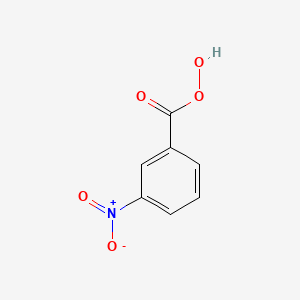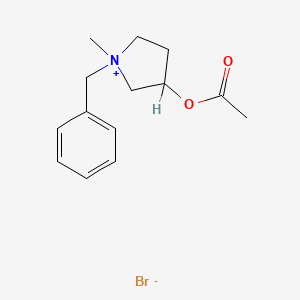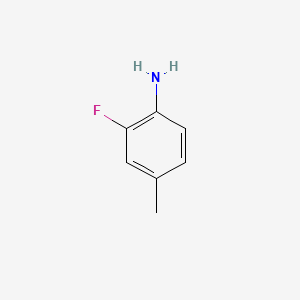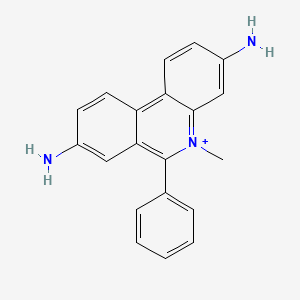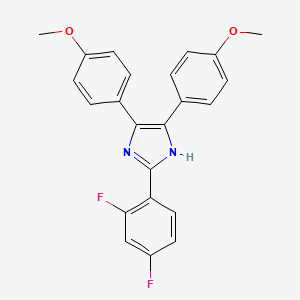
pyridine-3-carboxylic acid- 2-aminoethanol(1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is a compound formed by the reaction of nicotinic acid (also known as niacin or vitamin B3) with monoethanolamine. Nicotinic acid is an essential nutrient that plays a crucial role in the human body, particularly in the metabolism of carbohydrates, fats, and proteins. Monoethanolamine is an organic compound that combines the properties of both amines and alcohols, making it a versatile chemical in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid monoethanolamine salt typically involves the neutralization reaction between nicotinic acid and monoethanolamine. The reaction is carried out in an aqueous medium, where nicotinic acid is dissolved in water and monoethanolamine is added gradually under constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid monoethanolamine salt follows a similar process but with larger quantities and more controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity. The final product is then dried and packaged for various applications.
化学反応の分析
Types of Reactions: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms of nicotinic acid.
Substitution: The amine group in monoethanolamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, which have different applications in pharmaceuticals and industrial processes.
科学的研究の応用
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various nicotinic acid derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential therapeutic effects.
Medicine: Nicotinic acid derivatives are used in the treatment of hyperlipidemia and other metabolic disorders.
Industry: The compound is used in the production of cosmetics, detergents, and other industrial products.
作用機序
The mechanism of action of nicotinic acid monoethanolamine salt involves its conversion to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) in the body. These coenzymes play a crucial role in redox reactions and energy metabolism. The compound also acts on specific receptors, such as the G-protein-coupled receptor GPR109A, which mediates its lipid-lowering effects.
類似化合物との比較
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can be compared with other similar compounds, such as:
Nicotinamide: Another form of vitamin B3, which is used in similar applications but has different pharmacokinetic properties.
Inositol Hexanicotinate: A form of nicotinic acid that is used as a dietary supplement with a slower release profile.
Nicotinic Acid Riboside: A derivative that is studied for its potential anti-aging effects.
Uniqueness: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is unique due to its combination of nicotinic acid and monoethanolamine, which provides it with distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
特性
CAS番号 |
3570-15-8 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-hydroxyethylazanium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.C2H7NO/c8-6(9)5-2-1-3-7-4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
InChIキー |
GDOCJYOSJSADCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O.C(CO)N |
正規SMILES |
C1=CC(=CN=C1)C(=O)[O-].C(CO)[NH3+] |
| 3570-15-8 | |
同義語 |
neopeviton nicotinic acid, 2-aminoethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


